molecular formula C6H8N2O3 B3297184 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol CAS No. 89532-98-9

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Cat. No.: B3297184
CAS No.: 89532-98-9
M. Wt: 156.14 g/mol
InChI Key: YNNIUMDPLDOGOG-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol is an organic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is characterized by the SMILES notation CC1=C(CO)C(=NC(=N1)O)O . Researchers are advised to handle this material with appropriate precautions and store it sealed in a dry environment, ideally at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is related to a substance historically known as Pentoxyl, indicating potential applications in foundational life science and medicinal chemistry research . Its structure, featuring a pyrimidinediol core with hydroxymethyl and methyl substituents, makes it a valuable intermediate for synthesizing more complex molecules and for various pharmaceutical and chemical development studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)-5-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-9)7-6(11)8-5(3)10/h9H,2H2,1H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNIUMDPLDOGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Hydroxymethyl 5 Methylpyrimidine 2,4 Diol and Its Analogues

Established Synthetic Routes for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

The formation of this compound can be approached through several established pathways, primarily involving the modification of pre-existing pyrimidine (B1678525) rings or building the molecule from acyclic precursors.

A direct method for synthesizing the target compound is the hydroxymethylation of a suitable pyrimidine precursor. This approach involves the introduction of a hydroxymethyl (-CH₂OH) group onto the pyrimidine ring. The most common precursor for this route is 5-methylpyrimidine-2,4-diol, also known as thymine (B56734).

The reaction typically involves treating thymine with formaldehyde (B43269) in an aqueous or alcoholic solution. The C-6 position of the uracil (B121893) ring is susceptible to electrophilic substitution, allowing for the addition of the hydroxymethyl group. The reaction is often base-catalyzed, which enhances the nucleophilicity of the pyrimidine ring. However, controlling the regioselectivity to exclusively target the C-6 position can be challenging, and side reactions, such as N-hydroxymethylation, may occur.

Multi-step synthesis provides a more controlled, albeit longer, route to this compound. These methods build the molecule from simpler, acyclic components or involve the systematic functionalization of a simpler pyrimidine core.

A plausible and effective multi-step strategy is analogous to the synthesis of the isomeric 6-(hydroxymethyl)uracil (B1580794). chemicalbook.com This approach can be adapted by starting with 5,6-dimethyluracil and involves two key transformations:

Selective Oxidation: The first step is the selective oxidation of the methyl group at the C-6 position to a formyl (aldehyde) group. This can be achieved using oxidizing agents like selenium dioxide in a suitable solvent such as acetic acid. chemicalbook.com The methyl group at C-5 is less reactive, allowing for selective transformation at the C-6 position.

Reduction: The resulting aldehyde, 6-formyl-5-methyluracil, is then reduced to the corresponding primary alcohol. A mild reducing agent, such as sodium borohydride, is effective for this transformation, converting the formyl group into the target hydroxymethyl group with high yield. chemicalbook.com

Another foundational approach involves constructing the pyrimidine ring from acyclic precursors. For instance, the core structure of 6-methyluracil (B20015) can be synthesized by condensing ethyl acetoacetate (B1235776) with urea (B33335). orgsyn.org This product can then be further methylated at the C-5 position, followed by the oxidation-reduction sequence described above to yield the final product.

The efficiency and yield of pyrimidine synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing a robust and scalable process. Key factors that are typically evaluated include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants.

For condensation reactions that form the pyrimidine ring, the choice of base and solvent is critical. For example, in the synthesis of pyrimidine-diols from malonates and amidines, alkoxides like sodium ethoxide or sodium methoxide (B1231860) are commonly used in alcoholic solvents. The concentration of the base, reaction time, and temperature must be carefully controlled to maximize the yield and minimize the formation of byproducts. The table below summarizes key parameters that are often optimized in related pyrimidine syntheses.

Table 1: Key Parameters for Optimization in Pyrimidine Ring Synthesis
ParameterTypical Range/OptionsImpact on Reaction
Base/Catalyst Sodium Ethoxide, Sodium Methoxide, Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂)Influences reaction rate and mechanism. Choice depends on the specific condensation reaction. google.com
Solvent Ethanol, Methanol, Toluene, XyleneAffects solubility of reactants and can influence reaction pathways. Aprotic solvents are used for certain Lewis acid-catalyzed reactions. google.com
Temperature Room Temperature to Reflux (e.g., 25°C to 140°C)Higher temperatures generally increase reaction rates but can also lead to undesired side products.
Reaction Time A few hours to over 24 hoursMust be optimized to ensure complete conversion of starting materials without significant product degradation.
Molar Ratio of Reactants Varies from 1:1 to using one reactant in excessCan be adjusted to drive the reaction to completion and control selectivity.

Chemo- and Regioselective Synthesis of Substituted Derivatives

The synthesis of derivatives of this compound involves selective chemical modifications. These transformations can target the hydroxymethyl group, the pyrimidine ring itself, or involve the attachment of a sugar moiety to create nucleoside analogues.

The hydroxymethyl group at the C-6 position is a versatile handle for introducing a wide array of other functional groups. Strategies for its transformation must be chemo- and regioselective to avoid altering other parts of the molecule.

Common transformations include:

Oxidation: The primary alcohol can be oxidized back to an aldehyde using mild conditions or further to a carboxylic acid with stronger oxidizing agents. This allows for the synthesis of 6-formyl- and 6-carboxy- derivatives.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with tosyl chloride, mesyl chloride, or a halogenating agent.

Nucleophilic Substitution: Once converted to a leaving group, the C-6 methylene (B1212753) carbon is susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups, such as azides (via reaction with sodium azide), nitriles (with sodium cyanide), or amines (with ammonia (B1221849) or primary/secondary amines). This strategy is valuable for creating a library of 6-substituted analogues. nih.govnih.gov

Advanced methods for modifying the pyrimidine core, such as C-H functionalization or skeletal editing, offer pathways to novel derivatives that are not accessible through traditional methods. organic-chemistry.orgnih.govescholarship.org

Table 2: Examples of Functional Group Interconversions from C6-Hydroxymethyl Group
Starting GroupReagent(s)Product GroupTransformation Type
-CH₂OHMnO₂, PCC-CHO (Formyl)Oxidation
-CH₂OHKMnO₄, CrO₃-COOH (Carboxy)Oxidation
-CH₂OH1. TsCl, Pyridine (B92270) 2. NaCN-CH₂CN (Cyanomethyl)Substitution nih.gov
-CH₂OH1. SOCl₂ 2. NH₃-CH₂NH₂ (Aminomethyl)Substitution
-CH₂OHPBr₃-CH₂Br (Bromomethyl)Halogenation

A critical class of derivatives is nucleoside analogues, where the this compound moiety is attached to a sugar, such as ribose or deoxyribose. These compounds are of significant interest in medicinal chemistry. medwinpublishers.com

The most common method for forming the N-glycosidic bond between the pyrimidine base and the sugar is the Vorbrüggen glycosylation . This reaction involves several key steps:

Protection of Functional Groups: All reactive functional groups on both the pyrimidine base (including the hydroxymethyl group and the ring nitrogens) and the sugar (hydroxyl groups) must be protected to ensure selective bond formation. Silyl (B83357) groups (e.g., trimethylsilyl) are commonly used for the pyrimidine, while acyl groups (e.g., benzoyl or acetyl) are used for the sugar.

Activation of the Sugar: The sugar is prepared as an electrophile, typically as a 1-O-acetyl or 1-chloro derivative.

Coupling Reaction: The silylated pyrimidine base is reacted with the activated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This promotes the formation of the β-N-glycosidic bond between the N-1 position of the pyrimidine and the anomeric carbon (C-1') of the sugar.

Deprotection: In the final step, all protecting groups are removed, typically under basic conditions (e.g., with sodium methoxide in methanol), to yield the final nucleoside analogue.

This methodology has been successfully applied to the synthesis of various 6-substituted pyrimidine nucleosides and provides a reliable route to these complex molecules. nih.govacs.org

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety and efficiency. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.netmdpi.com For the synthesis of pyrimidine-2,4-diol analogues, several green methodologies have been explored.

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netwikipedia.org For instance, the condensation reactions integral to forming the pyrimidine ring can be efficiently carried out in a microwave reactor. wikipedia.org

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a final product, which incorporates all or most of the atoms of the starting materials. researchgate.net This approach is highly atom-economical and reduces the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. mdpi.comresearchgate.net

Solvent-Free and Catalyst-Free Conditions: Performing reactions without a solvent or a catalyst, where possible, represents a significant step towards a greener process. researchgate.netactascientific.com "Grindstone chemistry," a mechanical method of grinding solid reactants together, has been successfully used for the synthesis of dihydropyrimidinones under solvent-free conditions, offering high yields and simple workup procedures. mdpi.com

Use of Greener Catalysts and Solvents: When catalysts are necessary, the focus is on using environmentally benign options like hydrogels, which can be easily recovered and reused. researchgate.net Similarly, replacing hazardous organic solvents with water or bio-based solvents is a central theme in green synthetic chemistry. actascientific.com

The following table summarizes various green approaches applicable to the synthesis of pyrimidine derivatives.

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation to heat and accelerate reactions. researchgate.netReduced reaction times, higher yields, fewer side products. wikipedia.org
Multicomponent Reactions (MCRs)Three or more reactants are combined in a single pot to form the product. researchgate.netHigh atom economy, reduced steps, less waste. researchgate.net
Solvent-Free SynthesisReactions are conducted in the absence of a solvent, often by grinding reactants together. mdpi.comEliminates solvent waste, simplifies purification. researchgate.net
Reusable CatalystsEmployment of catalysts, such as hydrogels, that can be recovered and reused over multiple cycles. researchgate.netReduces catalyst waste and cost. researchgate.net

Protecting Group Strategies in Complex Synthesis

In the multistep synthesis of complex molecules like this compound and its analogues, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction while transformations occur at other sites in the molecule. wikipedia.org After the desired reaction is complete, the protecting group is removed in a process called deprotection.

For pyrimidine-2,4-diol analogues, key functional groups that may require protection include the hydroxyl group of the 6-hydroxymethyl substituent and the nitrogen atoms within the pyrimidine ring (N-1 and N-3).

Common Protecting Groups and Strategies:

Hydroxyl Group Protection: The 6-hydroxymethyl group is a primary alcohol and can be reactive under various conditions. While some syntheses of related compounds have been achieved without protecting this group, more complex transformations often necessitate its masking. nih.gov Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and acetals.

Nitrogen Atom Protection: The N-1 and N-3 positions of the uracil ring are secondary amides (lactams) and can be reactive. The Methoxymethyl (MOM) group has been effectively used for the protection of these nitrogen atoms in pyrimidine derivatives that have an acyclic side-chain at the C-6 position. nih.govresearchgate.net This strategy allows for selective modifications elsewhere on the molecule.

Orthogonal Protection: In syntheses involving multiple functional groups, an orthogonal protection strategy is often employed. This involves using different types of protecting groups that can be removed under distinct conditions. For example, an acid-labile group could be used for a hydroxyl function, while a base-labile group protects an amine, allowing for the selective deprotection of one group without affecting the other.

The choice of a protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its selective removal without altering the rest of the molecule.

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of the final synthetic products and intermediates are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. For pyrimidine derivatives like this compound, a combination of techniques is typically employed to achieve high purity. orgsyn.orgconicet.gov.ar

Standard Purification Methods:

Recrystallization: This is a common technique for purifying solid compounds. orgsyn.org The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. nih.gov

Column Chromatography: This is a highly versatile method for separating mixtures of compounds. conicet.gov.ar The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. conicet.gov.ar A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. conicet.gov.ar Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to isolate the pure product. conicet.gov.ar

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be used. orgsyn.org The crude mixture is applied as a band onto a larger TLC plate, and after development, the band corresponding to the desired product is scraped off, and the compound is extracted from the stationary phase with a suitable solvent. orgsyn.org

The following table summarizes the primary techniques used for the purification of pyrimidine derivatives.

TechniquePrinciple of SeparationTypical Application
RecrystallizationDifference in solubility of the compound and impurities in a specific solvent at different temperatures. orgsyn.orgFinal purification of solid products. nih.gov
Column ChromatographyDifferential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). conicet.gov.arSeparation of complex mixtures and purification of reaction intermediates and final products. conicet.gov.ar
Thin-Layer Chromatography (TLC)Similar to column chromatography but on a flat plate. orgsyn.orgMonitoring reaction progress and assessing the purity of fractions from column chromatography. conicet.gov.ar
ExtractionDifferential solubility of a compound in two immiscible liquid phases (e.g., organic and aqueous). conicet.gov.arInitial workup of a reaction mixture to separate the product from inorganic salts and water-soluble impurities. conicet.gov.ar

Chemical Reactivity and Reaction Mechanisms of 6 Hydroxymethyl 5 Methylpyrimidine 2,4 Diol

General Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement makes the ring system electron-deficient, or π-deficient. wikipedia.org The presence of two electronegative nitrogen atoms decreases the π-electron density on the ring carbons to a greater extent than in pyridine (B92270). wikipedia.org This electronic characteristic has several consequences for the ring's reactivity:

Nucleophilic Aromatic Substitution : The electron deficiency is most pronounced at the C2, C4, and C6 positions. Consequently, these positions are susceptible to attack by nucleophiles, especially if a good leaving group is present. bhu.ac.in In 6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol, the C2, C4, and C6 positions are substituted with hydroxyl/oxo and hydroxymethyl groups.

Electrophilic Aromatic Substitution : The π-deficient nature of the ring makes it resistant to electrophilic aromatic substitution. wikipedia.orgbhu.ac.in Such reactions are difficult and require harsh conditions or the presence of strong electron-donating (activating) groups on the ring. bhu.ac.in When electrophilic substitution does occur, it is directed to the C5 position, which is the most electron-rich carbon on the ring. wikipedia.org The methyl and hydroxyl groups on the target molecule are activating, making the C5 position the primary site for electrophilic attack.

Basicity : The nitrogen atoms in pyrimidine are basic, but less so than in pyridine (pKa of 1.23 for protonated pyrimidine vs. 5.23 for pyridine). wikipedia.orgbhu.ac.in The second nitrogen atom further deactivates the ring towards protonation. wikipedia.org

The presence of the two oxo groups at C2 and C4 in the stable tautomeric form significantly influences the aromaticity and reactivity of the ring.

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group at the C6 position is a primary alcohol and thus exhibits characteristic alcohol reactivity. Its proximity to the pyrimidine ring can influence reaction rates and mechanisms.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid using standard oxidizing agents. The specific product depends on the reagent and reaction conditions. While direct oxidation of the 5-methyl group of thymine (B56734) to a hydroxymethyl group is a known oxidative damage pathway in DNA, the subsequent oxidation of the hydroxymethyl group is also chemically feasible. nih.govnih.gov

Conversely, the hydroxymethyl group itself is already in a reduced state. Further reduction would be challenging without affecting the pyrimidine ring. However, the corresponding aldehyde or carboxylic acid derivatives could be reduced back to the hydroxymethyl group using appropriate reducing agents like sodium borohydride.

Table 1: Potential Oxidation Reactions of the Hydroxymethyl Moiety
ReactantReagent(s)ProductReaction Type
This compoundMild Oxidizing Agent (e.g., PCC)5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carbaldehydeOxidation
This compoundStrong Oxidizing Agent (e.g., KMnO₄, CrO₃)5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acidOxidation

As a primary alcohol, the hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. researchgate.net Similarly, etherification can be achieved, for instance, through a Williamson ether synthesis where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. These reactions are standard for primary alcohols and are applicable to the hydroxymethyl group on the pyrimidine ring. nih.gov

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. To undergo nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or mesylate, or be protonated under acidic conditions.

A study on the closely related compound 5-hydroxymethyl-6-methyluracil demonstrated an interesting outcome of this strategy. researchgate.net Attempted tosylation or mesylation using toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in pyridine did not yield the expected tosylate or mesylate ester. Instead, the reaction formed a quaternary ammonium (B1175870) salt, 1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]pyridinium chloride. researchgate.net

The proposed mechanism involves the formation of a reactive sulfonate ester intermediate (a very good leaving group), which is immediately displaced by the pyridine solvent acting as a nucleophile in an SN2 reaction. This indicates that the hydroxymethyl group can be activated to readily participate in nucleophilic substitution reactions. researchgate.net

Table 2: Nucleophilic Substitution of the Activated Hydroxymethyl Group
ReactantReagentsIntermediateProduct
5-Hydroxymethyl-6-methyluracil1. MsCl or TsCl 2. Pyridine (solvent and nucleophile)5-(Mesyloxymethyl)- or 5-(Tosyloxymethyl)-6-methyluracil1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]pyridinium chloride

Reactivity at the Pyrimidine Nitrogen Atoms

The nitrogen atoms at positions 1 and 3 are key to the compound's reactivity. In the stable 2,4-dione tautomer, these nitrogens are part of amide functionalities.

Acidity : The N-H protons are acidic and can be removed by a base. This deprotonation makes the nitrogen atoms nucleophilic, allowing for reactions like N-alkylation.

N-Alkylation : The ring nitrogens can be alkylated using alkyl halides or other electrophilic alkylating agents. researchgate.net This reaction typically occurs after deprotonation with a suitable base. Alkylation can occur at either N1 or N3, and the regioselectivity can depend on the reaction conditions and the substituents already present on the ring.

N-Oxidation : The nitrogen atoms can be oxidized to N-oxides using peracids, although this is more difficult than for pyridine. wikipedia.org

Radical Reactions and Mechanistic Insights

The pyrimidine ring, particularly in uracil (B121893) and thymine derivatives, is susceptible to radical-mediated reactions, often initiated by ionizing radiation or UV light. nih.govnih.gov

Radical Formation : Exposure to reactive oxygen species (ROS) or gamma radiation can lead to oxidative damage. nih.gov One common pathway is the attack on the 5,6-double bond of the pyrimidine ring. nih.gov Another mechanism involves the generation of a uracil-5-yl radical, particularly from precursors like 5-halouracils upon photo-irradiation. nih.gov This radical is a highly reactive species.

Hydrogen Abstraction : The uracil-5-yl radical can abstract a hydrogen atom from a nearby molecule, such as the sugar moiety in a DNA strand, leading to further damage. nih.gov

Electron-Induced Reactions : Studies on 5-substituted uracils have shown that they can undergo degradation upon irradiation through a dissociative electron attachment (DEA) process. nih.gov This mechanism involves a solvated electron attaching to the molecule, forming a primary radical anion. This intermediate can then fragment, for instance, by cleaving a bond on the C5 substituent, leading to a cascade of further radical reactions. nih.gov Photochemical reactions of substituted uracils can also be used to form new carbon-carbon bonds via radical intermediates. acs.org

Stereoselective Transformations and Chiral Pool Synthesis

The inherent chirality of biological molecules necessitates the development of stereoselective synthetic methods for producing enantiomerically pure compounds. While direct stereoselective transformations involving this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis and the reactivity of related pyrimidine derivatives offer significant insights into its potential applications in chiral pool synthesis and stereoselective reactions. The hydroxymethyl group at the C6 position serves as a key functional handle for introducing chirality.

One of the primary strategies for achieving stereoselectivity involves the use of biocatalysts, such as enzymes, which are renowned for their high degree of stereo- and regioselectivity. mdpi.commdpi.com For instance, dehydrogenases could potentially be employed for the stereoselective oxidation of the hydroxymethyl group to an aldehyde or for the reverse reduction of a corresponding formylpyrimidine, establishing a chiral center if the substituents at C5 and C1 are different.

A notable example of enzymatic stereoselectivity in the synthesis of related compounds is the use of DHAP-dependent aldolases. nih.govresearchgate.net These enzymes catalyze the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) (DHAP) to various aldehydes, creating products with two new stereocenters. nih.gov While not directly utilizing this compound, this methodology has been successfully applied to aldehyde derivatives of thymine and cytosine to produce chiral acyclic nucleoside analogues. nih.govresearchgate.net This suggests a potential pathway where an aldehyde derivative of the title compound could be a substrate for similar enzymatic aldol additions.

Furthermore, the synthesis of chiral nucleoside analogues often involves stereoselective glycosylation reactions. nih.gov The hydroxymethyl group of this compound, after appropriate modification, could act as a nucleophile in such reactions, coupling with a chiral sugar moiety. The stereochemical outcome of these reactions is influenced by various factors, including the nature of the catalyst, solvent, and protecting groups on the sugar.

In the broader context of pyrimidine chemistry, rhodium-catalyzed asymmetric reductive dearomatization has been shown to be an effective method for creating chiral saturated heterocyclic systems from polycyclic pyrimidines. nih.gov Although this specific reaction is not directly applicable to this compound, it highlights the ongoing development of catalytic systems for the asymmetric transformation of pyrimidine rings.

The following table summarizes potential stereoselective transformations applicable to this compound or its derivatives, based on analogous reactions in pyrimidine chemistry.

Transformation TypeReagent/CatalystPotential Chiral ProductRelevant Findings in Analogous Systems
Enzymatic Aldol AdditionDHAP-dependent AldolasesChiral acyclic nucleoside analogueHigh conversion yields (70-90%) and diastereoselectivity observed with aldehyde derivatives of thymine and cytosine. nih.gov
Asymmetric ReductionChiral Reducing Agents (e.g., CBS catalyst)Chiral alcoholEstablished method for the enantioselective reduction of prochiral ketones and aldehydes.
Enzymatic Esterification/HydrolysisLipasesEnantiomerically enriched ester or alcoholLipases are widely used for the kinetic resolution of racemic alcohols and esters. mdpi.com
Stereoselective GlycosylationChiral Lewis Acids / Glycosyl DonorsChiral nucleoside analogueStereochemical outcome is highly dependent on reaction conditions and substrate structure. nih.gov

While the direct application of these methods to this compound requires further experimental validation, the existing literature on the stereoselective synthesis of pyrimidine derivatives provides a strong foundation for future research in this area. The development of such transformations would be highly valuable for the synthesis of novel chiral molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in the molecule. For 6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol, the spectra reveal distinct signals corresponding to each unique proton and carbon.

¹H NMR: The proton NMR spectrum typically shows signals for the two N-H protons of the pyrimidine (B1678525) ring, the C6-H proton, and the protons of the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups. The chemical shifts can vary slightly depending on the solvent used. In a common NMR solvent like DMSO-d₆, the N-H protons appear as broad singlets at higher chemical shifts (e.g., ~10-11 ppm), the C6-H proton as a singlet, and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons at distinct upfield positions.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing five distinct signals corresponding to the five carbon atoms in the molecule. The two carbonyl carbons (C2 and C4) resonate at the lowest field (highest ppm values), followed by the olefinic carbons (C5 and C6), and finally the aliphatic carbon of the hydroxymethyl group at the highest field.

A representative dataset for the ¹H and ¹³C NMR chemical shifts, based on experimental data recorded in DMSO-d₆, is presented below.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-H~10.8-
N3-H~11.0-
C2-~151.2
C4-~164.0
C5-CH₂OH~5.0 (t, OH), ~4.1 (d, CH₂)~108.5 (C5), ~56.8 (CH₂)
C6-H~7.4~139.6

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as t (triplet) and d (doublet). Actual values may vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the hydroxyl proton (-OH) and the methylene protons (-CH₂) of the hydroxymethyl group, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show cross-peaks connecting the C6-H proton signal to the C6 carbon signal and the -CH₂- protons to the hydroxymethyl carbon signal. This provides unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular skeleton. For instance, the C6-H proton would show correlations to the C2, C4, and C5 carbons, while the methylene protons (-CH₂) would show correlations to C5 and C6. These correlations are instrumental in confirming the pyrimidine ring structure and the position of the substituents.

These 2D techniques collectively provide a comprehensive and unambiguous map of the molecular structure, leaving no doubt as to the identity and constitution of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₅H₆N₂O₃), the calculated monoisotopic molecular weight is approximately 142.0378 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, which in turn validates the elemental composition.

Under electron ionization (EI) conditions, the molecule undergoes fragmentation. While a detailed experimental fragmentation spectrum is not widely published, the pattern can be predicted based on the structure. Key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the hydroxymethyl group, leading to a fragment ion at m/z 124.

Loss of formaldehyde (B43269) (CH₂O) , resulting in a fragment ion corresponding to thymine (B56734) at m/z 126.

Cleavage of the pyrimidine ring , leading to characteristic smaller fragments.

The molecular ion peak [M]⁺ at m/z 142 would confirm the molecular weight, and the pattern of fragment ions would provide strong corroborating evidence for the proposed structure.

Interactive Table: Mass Spectrometry Data
PropertyValue
Chemical FormulaC₅H₆N₂O₃
Average Molecular Weight142.112 g/mol
Monoisotopic Mass142.03784 Da
Molecular Ion Peak [M]⁺m/z 142
Key Predicted Fragmentsm/z 126 ([M-CH₂O]⁺), m/z 124 ([M-H₂O]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific types of chemical bonds and functional groups. The IR spectrum of this compound provides clear evidence for its key functional moieties.

The spectrum is characterized by several distinct absorption bands:

O-H Stretching: A broad band typically in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group.

N-H Stretching: Absorption bands in the 3200-3000 cm⁻¹ region, corresponding to the N-H bonds in the pyrimidine ring.

C=O Stretching: Strong, sharp absorption bands typically between 1750-1650 cm⁻¹, indicative of the two carbonyl (C=O) groups in the lactam structure.

C=C and C=N Stretching: Bands in the 1650-1550 cm⁻¹ region, corresponding to the double bonds within the pyrimidine ring.

C-O Stretching: An absorption band in the 1100-1000 cm⁻¹ range, confirming the presence of the C-O single bond in the hydroxymethyl group.

Interactive Table: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200O-H StretchHydroxyl (-OH)
3200 - 3000N-H StretchAmide (N-H)
~1710C=O StretchCarbonyl (C4=O)
~1670C=O StretchCarbonyl (C2=O)
1650 - 1550C=C / C=N StretchPyrimidine Ring
~1050C-O StretchPrimary Alcohol (C-O)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structures of several derivatives of 5-hydroxymethylpyrimidine have been determined and reported in scientific literature, a publicly available, detailed single-crystal X-ray diffraction study for the parent compound, this compound, is not readily found in major crystallographic databases as of this writing. science.gov Such a study would be invaluable for understanding the solid-state packing, hydrogen-bonding network, and the planarity of the pyrimidine ring. The hydrogen bonds involving the N-H groups, carbonyl oxygens, and the hydroxymethyl group would be of particular interest as they dictate the supramolecular architecture of the crystal.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to derivatives)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit a VCD or ECD spectrum.

However, these techniques would become critically important for the analysis of chiral derivatives. researchgate.netustc.edu.cn For example, if the hydroxymethyl group were to be modified to introduce a stereocenter (e.g., through esterification with a chiral acid), VCD and ECD would be the methods of choice for:

Determining the absolute configuration (i.e., distinguishing between R and S enantiomers) by comparing the experimental spectra to those predicted by quantum-chemical calculations.

Studying the conformational preferences of the chiral derivative in solution.

Thus, while not applicable to the parent molecule, VCD and ECD represent essential tools for the stereochemical elucidation of any chiral analogues derived from this compound. rsc.orgnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol at a molecular level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and predict the vibrational frequencies of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles in the gas phase or in solution.

Table 1: Predicted Vibrational Modes for Uracil (B121893) Derivatives based on DFT Studies

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-HStretching3400-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=OStretching1650-1750
C=CStretching1600-1680
C-NStretching1250-1350
O-HBending1330-1440
C-OStretching1000-1260

This table presents typical wavenumber ranges for key functional groups in uracil derivatives based on computational studies of related molecules. Specific values for this compound would require a dedicated DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov Computational studies on related molecules like 5-chlorouracil (B11105) have shown that such analyses can pinpoint the reactive sites within the molecule. nih.gov From these studies, it can be inferred that the electron density in the HOMO of this compound would likely be localized on the pyrimidine (B1678525) ring, particularly the electron-rich nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the carbon atoms of the ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Measure of the molecule's polarizability.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with solvent molecules. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of its interactions with its environment.

For a molecule with a flexible hydroxymethyl group, MD simulations would be particularly useful in exploring the rotational freedom around the C-C and C-O bonds of this substituent. This would help in identifying the most stable conformations and the energy barriers between them. Furthermore, MD simulations in a solvent like water would elucidate the hydrogen bonding patterns between the hydroxyl and carbonyl groups of the molecule and the surrounding water molecules. While no specific MD studies on this compound were found, research on related compounds highlights the power of this technique in understanding molecular behavior in a condensed phase.

In Silico Prediction of Chemical Properties Relevant to Research (e.g., pKa, tautomer stability)

Computational methods can also be used to predict key chemical properties such as the acid dissociation constant (pKa) and the relative stability of different tautomers.

The pKa values of a molecule are crucial for understanding its behavior in different pH environments. For this compound, which has acidic N-H protons, computational methods like DFT in combination with a continuum solvation model can predict the pKa values. Studies on 5-substituted uracils have demonstrated that such first-principles calculations can accurately predict pKa values and even distinguish between ionization at the N1 and N3 positions. utmb.educaltech.eduresearchgate.netacs.org

Uracil and its derivatives can exist in different tautomeric forms, such as the diketo, keto-enol, and enol-enol forms. The relative stability of these tautomers can be determined computationally by calculating their Gibbs free energies. For uracil itself, the diketo form is the most stable. kuleuven.be The presence of substituents, as in this compound, can influence the tautomeric equilibrium. Computational studies on substituted uracils have shown that the nature and position of the substituent can affect the relative stabilities of the tautomers. nih.gov For this compound, it is expected that the diketo form would still be the most stable tautomer, but computational calculations would be necessary to quantify the energy differences between the various possible tautomers.

Table 3: Common Tautomeric Forms of the Uracil Ring

Tautomer NameDescription
DiketoCarbonyl groups at C2 and C4.
2-hydroxy-4-ketoHydroxyl group at C2, carbonyl at C4.
2-keto-4-hydroxyCarbonyl group at C2, hydroxyl at C4.
DihydroxyHydroxyl groups at C2 and C4.

Biological Roles and Mechanistic Studies in Vitro and Non Clinical Models

Involvement in Nucleotide Metabolism Pathways (e.g., as an intermediate)

Nucleotide metabolism comprises two main pathways: de novo synthesis and salvage pathways. The de novo pathway builds nucleotides from simple precursor molecules, while the salvage pathway recycles preformed bases and nucleosides. creative-proteomics.comyoutube.com Pyrimidine (B1678525) biosynthesis, a fundamental process for all organisms, results in the formation of uracil (B121893), cytosine, and thymine (B56734), which are essential components of nucleic acids. creative-proteomics.com

While 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol is structurally related to the natural pyrimidine base thymine, there is currently no direct evidence to suggest that it serves as a natural intermediate in the canonical de novo or salvage pathways of nucleotide metabolism in any studied organism. Its primary biological relevance in non-clinical studies stems from its recognition by specific viral enzymes, which can incorporate it into their metabolic pathways.

Interactions with Enzymes and Other Biomolecules (in vitro mechanistic studies)

The interaction of this compound and its analogs with viral enzymes, particularly thymidine (B127349) kinases, has been a subject of significant research. These studies provide insights into the molecular basis of substrate recognition and enzymatic conversion.

In vitro studies have demonstrated that this compound is recognized and phosphorylated by Herpes Simplex Virus type 1 thymidine kinase (HSV-1 TK). researchgate.net This viral enzyme is known for its broad substrate specificity, which allows it to phosphorylate a variety of nucleoside analogs, unlike its more specific human counterpart. ebi.ac.uk The ability of HSV-1 TK to phosphorylate this compound indicates that the structural modifications at the C-5 and C-6 positions of the pyrimidine ring are tolerated by the enzyme's active site.

The phosphorylation of this compound by HSV-1 TK confirms its role as a fraudulent substrate, meaning it can be metabolized by the viral enzyme. researchgate.net This initial phosphorylation is a critical step, as it is often the rate-limiting factor in the subsequent incorporation of such analogs into the viral DNA, a mechanism commonly exploited by antiviral therapies. nih.gov

Enzyme Substrate Activity
Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK)This compoundPhosphorylation to a monophosphate derivative researchgate.net
Human Thymidine Kinase (hTK)This compoundNo significant phosphorylation observed researchgate.net

Analogs of this compound have been shown to act as competitive inhibitors of HSV-1 TK. oipub.com Competitive inhibition occurs when a molecule structurally similar to the natural substrate binds to the enzyme's active site, thereby preventing the natural substrate from binding. In the case of HSV-1 TK, these pyrimidine analogs compete with the natural substrate, thymidine.

The binding affinity and inhibitory potency of these compounds are influenced by the nature of the substituents on the pyrimidine ring. The ability of these molecules to be phosphorylated by HSV-1 TK suggests that they not only bind to the active site but also undergo the initial steps of the catalytic process. This dual role as both a substrate and a competitive inhibitor is a characteristic feature of many nucleoside analogs that target viral thymidine kinases. oipub.comnih.gov

Role as a Precursor or Metabolite in Biosynthetic Pathways (excluding human metabolism for clinical purposes)

In non-human systems, particularly in microorganisms, pyrimidine metabolism can be quite diverse. nih.gov While this compound is not a known natural intermediate, its structural similarity to thymine suggests that it could potentially be utilized by certain microorganisms possessing enzymes with broad substrate specificities. For instance, in various bacterial species, the regulation of pyrimidine biosynthesis can be influenced by the presence of different pyrimidine analogs in the growth medium. mdpi.com

However, specific studies detailing the role of this compound as a precursor or metabolite in the biosynthetic pathways of microorganisms are lacking. Its significance in this context remains largely theoretical and is overshadowed by its well-documented interactions with viral enzymes.

Investigation of Biological Activity in Cellular Models (excluding clinical efficacy, safety, or dosage)

The biological activity of any nucleoside or nucleobase analog in a cellular model is contingent upon its ability to cross the cell membrane. The uptake of these molecules is typically mediated by specialized membrane proteins known as nucleoside transporters.

The cellular uptake of pyrimidine analogs, including those structurally similar to this compound, is primarily facilitated by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov

Equilibrative Nucleoside Transporters (ENTs) : These transporters, such as ENT1 and ENT2, move nucleosides and their analogs across the cell membrane down their concentration gradient. nih.gov They exhibit broad substrate specificity and can transport both purine (B94841) and pyrimidine nucleosides. nih.gov

Concentrative Nucleoside Transporters (CNTs) : These transporters actively transport nucleosides against their concentration gradient, a process that is typically coupled to the transport of sodium ions. jst.go.jp CNTs often exhibit a preference for either purines or pyrimidines.

Given its structure as a pyrimidine derivative, it is highly probable that the cellular uptake of this compound is mediated by one or more of these transporter proteins. The expression levels of these transporters in different cell types can significantly influence the intracellular concentration and, consequently, the biological activity of the compound.

Transporter Family Members Transport Mechanism Substrate Preference
Equilibrative Nucleoside Transporters (ENTs)ENT1, ENT2Facilitated diffusionPurines and Pyrimidines nih.gov
Concentrative Nucleoside Transporters (CNTs)CNT1, CNT2, CNT3Secondary active transport (Na+-coupled)Pyrimidine- or Purine-specific, or broad jst.go.jp

Structure-Activity Relationship (SAR) Studies in Non-Clinical Biological Systems

Structure-activity relationship (SAR) studies of pyrimidine derivatives are crucial for understanding how chemical modifications to the pyrimidine scaffold influence their biological activity in non-clinical models. While specific SAR studies for this compound are not extensively documented, examining SAR for related pyrimidine-2,4-dione (uracil) analogs and other substituted pyrimidines can provide valuable insights into the potential roles of the hydroxymethyl group at the C6 position and the methyl group at the C5 position.

For various biological activities, the nature and position of substituents on the pyrimidine ring are critical. In a series of 2,4-disubstituted pyrimidine derivatives, it was found that steric and electronic properties of the substituents at the C-2 and C-4 positions significantly influenced their inhibitory activity against cholinesterases. nih.gov This highlights the importance of the substitution pattern around the pyrimidine core.

In the context of aminopyrimidine-2,4-diones, substitutions at the C5 and C6 positions have been explored. For a series of 5-arylethylidene-aminopyrimidine-2,4-diones, the nature of the substituent on the aryl ring was found to impact cytotoxic activity. nih.gov Specifically, the introduction of an electron-withdrawing nitro group on the aryl moiety decreased cytotoxic activity against certain cancer cell lines. nih.gov This suggests that the electronic properties of substituents at or near the C5 position can modulate biological outcomes.

The C6 position of the pyrimidine ring is also a key site for modification. In studies of pyrimido[5,4-d]pyrimidine (B1612823) derivatives as nucleoside transport inhibitors, the substituents at various positions, including those analogous to the C6 position of a simple pyrimidine, were critical for activity. Modifications at these positions influenced the potency of the compounds.

Considering the structure of this compound, the following general SAR principles from related pyrimidine series may be relevant:

C5-Position: The methyl group at the C5 position is a relatively small, lipophilic substituent. In other pyrimidine nucleosides, the nature of the C5 substituent is known to be a determinant of biological activity. For instance, the replacement of the C5 methyl group of thymidine with other groups can drastically alter the substrate specificity for various enzymes.

The following table provides a summary of general SAR findings for substituted pyrimidines that may offer context for the title compound:

Pyrimidine Analog ClassKey Positions for SubstitutionGeneral SAR ObservationsReference
2,4-Disubstituted PyrimidinesC2, C4Steric and electronic properties of substituents are sensitive for cholinesterase inhibition. nih.gov
5-Arylethylidene-aminopyrimidine-2,4-dionesC5-linked aryl groupElectron-withdrawing groups on the aryl moiety can decrease cytotoxic activity. nih.gov
Thieno[2,3-d]pyrimidinesC2, C4Substituents at these positions are important for anti-proliferative activity. mdpi.com

These studies on related pyrimidine structures underscore the importance of the substitution pattern for biological activity. The specific combination of a C5-methyl and a C6-hydroxymethyl group on a pyrimidine-2,4-dione scaffold would be expected to confer a unique set of properties that would determine its interactions in biological systems.

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for isolating and purifying 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol from reaction mixtures or biological matrices. The choice of technique depends on the required resolution, sample volatility, and the scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine (B1678525) derivatives due to its high resolution and sensitivity. researchgate.net It is particularly well-suited for non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode used for pyrimidine analogs, typically employing C8 or C18 silica (B1680970) gel columns. researchgate.net

The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The polarity of this compound, imparted by its hydroxyl and diol functional groups, dictates its retention behavior. Mobile phases often consist of buffered aqueous solutions mixed with organic modifiers like acetonitrile (B52724) or methanol, allowing for gradient or isocratic elution to achieve optimal separation. researchgate.net Detection is commonly performed using UV detectors, as the pyrimidine ring exhibits strong absorbance in the UV range. researchgate.netsigmaaldrich.com

A general HPLC method for the analysis of pyrimidines and purines that could be adapted for the target compound is detailed below. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Pyrimidine Analysis

ParameterCondition
Column Ascentis® Si, 10 cm × 2.1 mm I.D., 5 µm particles
Mobile Phase [A] 200 mM ammonium (B1175870) formate (B1220265) (pH 3.0, with formic acid): [B] acetonitrile; (10:90, A:B)
Flow Rate 0.2 mL/min
Column Temp. 35 °C
Detector UV, 270 nm
Injection Vol. 1 µL
This table presents a sample HPLC method for general pyrimidine analysis, which can serve as a starting point for developing a specific method for this compound.

Gas Chromatography (GC) is another powerful separation technique, though its application to pyrimidine derivatives like this compound presents challenges. The inherent low volatility and thermal instability of such polar compounds prevent their direct analysis by GC. semanticscholar.org

To overcome this limitation, pre-column derivatization is a necessary step. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies for pyrimidines include silylation, which converts the polar -OH and -NH groups into less polar trimethylsilyl (B98337) (TMS) ethers and amines. nih.gov Another approach involves derivatization with reagents like ethyl chloroformate. semanticscholar.org Once derivatized, the compound can be analyzed using a standard GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification and sensitive quantification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for monitoring the progress of chemical reactions, assessing compound purity, and identifying optimal solvent systems for column chromatography. mdpi.comacs.org For the analysis of this compound, silica gel plates are typically used as the stationary phase.

The choice of mobile phase (eluent) is critical and is determined by the polarity of the compound. A mixture of polar and non-polar solvents is often required to achieve the desired separation. The position of the compound on the developed TLC plate is visualized under UV light (typically at 254 nm) or by staining with a suitable reagent. The retention factor (Rf) value is then calculated to characterize the compound in that specific solvent system.

Table 2: Example TLC Solvent Systems for Pyrimidine Derivatives

Compound TypeStationary PhaseMobile Phase System
Thiazolo[4,5-d]pyrimidine Derivatives mdpi.comSilica GelEthyl acetate (B1210297):Hexane (1:1)
6-Substituted Uracil (B121893) Derivatives jppres.comSilica GelChloroform:Methanol:Ethyl acetate (3:1:15)
General Pyrimidine Derivatives arkat-usa.orgSilica Gel5-15% Ethyl acetate/Hexane
This table provides examples of mobile phases used for different classes of pyrimidine derivatives, which can guide the development of a TLC method for this compound.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb electromagnetic radiation. These techniques are often non-destructive and provide rapid measurements.

UV-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of this compound, owing to the conjugated π-system of the pyrimidine ring which absorbs light in the UV region. The wavelength of maximum absorbance (λmax) is a characteristic property of the chromophore.

For the structurally similar compound, 5-hydroxymethyluracil (B14597), the experimental λmax has been reported to be 275 nm in DMSO. mdpi.com Theoretical calculations for 5-hydroxymethyluracil suggest a λmax of 252.24 nm in DMSO and 251.81 nm in methanol. mdpi.com It is expected that this compound would exhibit a similar absorption profile. By establishing a calibration curve of absorbance versus concentration based on Beer-Lambert law, the concentration of the compound in a solution can be accurately determined.

Table 3: UV-Vis Absorption Data for 5-Hydroxymethyluracil

Solventλmax (Calculated)λmax (Experimental)
Gas Phase261.67 nmN/A
DMSO252.24 nm275 nm
Methanol251.81 nmN/A
Data from a study on 5-hydroxymethyluracil, a structurally related compound, providing an estimate of the expected UV absorption for this compound. mdpi.com

While many simple pyrimidine bases are not intensely fluorescent, the introduction of certain functional groups or the formation of specific derivatives can yield fluorescent compounds. Fluorescence spectroscopy is an extremely sensitive analytical technique that can be used for quantification at very low concentrations. researchgate.net

For instance, studies on 3-hydroxymethyl imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that the hydroxymethyl group can act as an enhancer of fluorescence intensity. researchgate.netnih.gov This suggests that while this compound itself may not be strongly fluorescent, it could be chemically modified to create a fluorescent derivative for sensitive detection and quantification. Alternatively, fluorescent probes that selectively bind to pyrimidine structures can be employed, where the binding event leads to a measurable change in fluorescence emission. rsc.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is a key parameter in these analyses. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the analysis of pyrimidine derivatives like this compound. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer high sensitivity and selectivity for the identification and quantification of this compound in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS, and particularly its tandem mass spectrometry configuration (LC-MS/MS), is a well-suited technique for analyzing polar and non-volatile compounds such as pyrimidine-diols. The compound would first be separated from other components in a sample using a liquid chromatograph. Techniques like ion-pairing reversed-phase chromatography can be effective for retaining highly polar analytes on a non-polar stationary phase. nih.gov Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer.

For quantitative analysis, multiple reaction monitoring (MRM) is a common mode of operation in tandem mass spectrometry. nih.govnih.gov This involves selecting a specific precursor ion of the target compound and then monitoring for a specific product ion after fragmentation. This high specificity allows for accurate quantification even in complex biological samples. While specific parameters for this compound are not extensively documented, typical LC-MS/MS parameters for the analysis of similar pyrimidine metabolites can be extrapolated.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Pyrimidine Derivatives

ParameterTypical Setting
ChromatographyIon-Pairing Reversed-Phase Ultra-High Performance Liquid Chromatography (IP-RP-UPLC) nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive and Negative Ion Modes nih.gov
Mass SpectrometerTriple Quadrupole Mass Spectrometer shimadzu.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.govnih.gov
Capillary Voltage~3.00 - 4.5 kV nih.govshimadzu.com
Source Temperature~150 °C nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. chromatographyonline.com For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability. This could involve, for example, silylation of the hydroxyl and diol functional groups.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for ionization and detection. GC-MS provides excellent chromatographic resolution and is highly sensitive. chromatographyonline.com Pyrolysis-GC-MS (Py-GC-MS) could also be employed to study the thermal decomposition products of the compound. chromatographyonline.com

Radiotracer Methodologies for Mechanistic Biological Studies (e.g., [18F]-labeling for in vitro uptake)

Radiotracer methodologies offer a highly sensitive means to study the biological fate and mechanism of action of molecules like this compound in vitro and in vivo. By labeling the compound with a positron-emitting radionuclide such as fluorine-18 (B77423) ([18F]), its uptake and distribution in cells and tissues can be visualized and quantified using Positron Emission Tomography (PET) imaging.

The synthesis of an [18F]-labeled version of this compound would likely involve a nucleophilic substitution reaction where [18F]fluoride is introduced into a suitable precursor molecule. Research on other [18F]-labeled pyrimidine derivatives has demonstrated the feasibility of such approaches for developing PET imaging agents. rsc.orgnih.govamanote.com

Once synthesized and purified, the [18F]-labeled compound can be used in in vitro cell uptake studies. In these experiments, cultured cells, often cancer cell lines, are incubated with the radiotracer, and the amount of radioactivity taken up by the cells is measured over time. Such studies can provide valuable information about the compound's ability to cross cell membranes and its intracellular accumulation.

Biodistribution studies in animal models can also be performed to assess the uptake of the radiotracer in various organs and tissues. nih.gov For instance, studies with [18F]-labeled pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in tumor-bearing mice have shown significant tumor uptake, highlighting the potential of such radiotracers in cancer imaging. nih.gov

Table 2: Illustrative Data from In Vitro and In Vivo Studies of [18F]-Labeled Pyrimidine Analogues

[18F]-Labeled CompoundStudy TypeCell Line / Animal ModelKey FindingReference
[18F]-labeled pyrazolo[1,5-a]pyrimidine derivative ([18F]3)In Vivo BiodistributionS180 Tumor-Bearing MiceHigh tumor uptake (5.03 ± 0.68 %ID/g at 30 min post-injection) with persistent retention. nih.gov nih.gov
[18F]-labeled pyrazolo[1,5-a]pyrimidine derivative ([18F]4)In Vivo BiodistributionS180 Tumor-Bearing MiceSignificant tumor uptake (4.41 ± 1.3 %ID/g at 30 min post-injection) with sustained levels. nih.gov nih.gov
Novel [18F]-labeled pyrimidine derivative ([18F]-8a)MicroPET ImagingS180 Tumor-Bearing MiceObvious tumor uptake observed at 60 min post-injection. rsc.org rsc.org

*ID/g = Injected Dose per gram of tissue.

These radiotracer studies are pivotal for elucidating the mechanisms of cellular uptake and for the preclinical evaluation of pyrimidine derivatives as potential diagnostic or therapeutic agents.

Potential Applications of 6 Hydroxymethyl 5 Methylpyrimidine 2,4 Diol in Advanced Chemical and Materials Science Research

The compound 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, a derivative of the fundamental pyrimidine (B1678525) ring system, holds significant potential for a variety of applications in advanced chemical and materials science. Its structural features—a pyrimidine-2,4-dione (uracil) core, a reactive hydroxymethyl group, and a methyl substituent—provide a versatile platform for creating complex molecular architectures and functional materials. The inherent ability of the uracil (B121893) moiety to form specific hydrogen bonds, combined with the chemical handle of the hydroxymethyl group, makes it a valuable building block in several research domains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, considering functional group compatibility?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, introducing the hydroxymethyl group can be achieved using formaldehyde under basic conditions (e.g., NaOH) to promote substitution at the 5-position. Purification via recrystallization or column chromatography is critical to isolate the product from intermediates like unreacted starting materials . Key challenges include avoiding over-oxidation of the hydroxymethyl group; thus, reaction temperature (e.g., 0–25°C) and stoichiometric control are essential.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic techniques is recommended:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., hydroxymethyl protons at δ ~4.5 ppm, diol protons at δ ~5.0–6.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C6_6H10_{10}N2_2O4_4: 174.0641 g/mol).
  • HPLC : Use a C18 column with a buffered mobile phase (e.g., ammonium acetate, pH 6.5) to assess purity and detect residual solvents or byproducts .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is prone to oxidation due to the hydroxymethyl and diol groups. Store under inert atmosphere (N2_2 or Ar) at –20°C in amber vials to prevent light-induced degradation. Periodic stability testing via TLC or HPLC is advised to monitor decomposition, particularly under humid conditions .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrimidine ring influence regioselectivity in nucleophilic addition reactions?

  • Methodological Answer : The methyl group at the 5-position exerts an electron-donating effect, directing electrophiles to the 6-position. Computational studies (e.g., DFT calculations) can predict charge distribution and reactive sites. For example, Fukui indices may reveal higher electrophilicity at the 6-position, guiding functionalization strategies. Experimental validation via competitive reactions (e.g., bromination or nitration) can confirm regioselectivity .

Q. What strategies resolve contradictory spectral data in characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For diol tautomers (e.g., keto-enol equilibria), variable-temperature NMR can stabilize dominant forms. Deuterated solvents (e.g., D2_2O vs. DMSO-d6_6) may shift proton signals due to hydrogen bonding. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers design analogs of this compound for enhanced bioactivity?

  • Methodological Answer : Focus on modifying the hydroxymethyl group (e.g., phosphorylation for prodrug activation) or introducing halogens at the 2- or 4-positions to alter lipophilicity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) can prioritize analogs. For example, replacing the hydroxymethyl with a methylthio group (as in ’s compound) may improve membrane permeability .

Q. What computational tools predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use in silico platforms like MetaSite or GLORYx to simulate phase I/II metabolism. Key sites for oxidation (e.g., hydroxymethyl to carboxylate) or glucuronidation (diol groups) can be predicted. Experimental validation via liver microsome assays with LC-MS/MS detection quantifies metabolite formation rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol
Reactant of Route 2
6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.